molecular formula C19H13BrClN3S B2926242 4-{[(3-BROMOPHENYL)METHYL]SULFANYL}-2-(4-CHLOROPHENYL)PYRAZOLO[1,5-A]PYRAZINE CAS No. 1223992-16-2

4-{[(3-BROMOPHENYL)METHYL]SULFANYL}-2-(4-CHLOROPHENYL)PYRAZOLO[1,5-A]PYRAZINE

Cat. No.: B2926242
CAS No.: 1223992-16-2
M. Wt: 430.75
InChI Key: DXHGWGJLUWWCKJ-UHFFFAOYSA-N
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Description

4-{[(3-Bromophenyl)methyl]sulfanyl}-2-(4-chlorophenyl)pyrazolo[1,5-a]pyrazine is a heterocyclic compound featuring a pyrazolo[1,5-a]pyrazine core. The structure includes a 4-chlorophenyl group at position 2 and a [(3-bromophenyl)methyl]sulfanyl moiety at position 3. The bromine and chlorine substituents contribute to its distinct electronic and steric properties, which may influence biological activity, solubility, and metabolic stability.

Properties

IUPAC Name

4-[(3-bromophenyl)methylsulfanyl]-2-(4-chlorophenyl)pyrazolo[1,5-a]pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13BrClN3S/c20-15-3-1-2-13(10-15)12-25-19-18-11-17(23-24(18)9-8-22-19)14-4-6-16(21)7-5-14/h1-11H,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXHGWGJLUWWCKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)CSC2=NC=CN3C2=CC(=N3)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13BrClN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-{[(3-BROMOPHENYL)METHYL]SULFANYL}-2-(4-CHLOROPHENYL)PYRAZOLO[1,5-A]PYRAZINE typically involves multi-step reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst. The reaction conditions are generally mild and tolerant of various functional groups .

Chemical Reactions Analysis

4-{[(3-BROMOPHENYL)METHYL]SULFANYL}-2-(4-CHLOROPHENYL)PYRAZOLO[1,5-A]PYRAZINE can undergo various chemical reactions, including:

Mechanism of Action

The mechanism of action of 4-{[(3-BROMOPHENYL)METHYL]SULFANYL}-2-(4-CHLOROPHENYL)PYRAZOLO[1,5-A]PYRAZINE involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound can also interact with cellular receptors, modulating signal transduction pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between the target compound and its analogs:

Compound Name Core Structure Position 2 Substituent Position 4/5/7 Substituent Molecular Weight Reported Biological Activity Reference
4-{[(3-Bromophenyl)methyl]sulfanyl}-2-(4-chlorophenyl)pyrazolo[1,5-a]pyrazine (Target Compound) Pyrazolo[1,5-a]pyrazine 4-Chlorophenyl [(3-Bromophenyl)methyl]sulfanyl ~436.7 (estimated) Not reported (hypothetical) -
4-[(3-Fluorobenzyl)sulfanyl]-2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazine Pyrazolo[1,5-a]pyrazine 4-Methoxyphenyl [(3-Fluorophenyl)methyl]sulfanyl 365.4 Not specified
3-(2,4-Dichlorophenyl)-5-(4-fluorophenyl)-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine Pyrazolo[1,5-a]pyrimidine 2,4-Dichlorophenyl 4-Fluorophenyl, 7-trifluoromethyl Not reported Antitrypanosomal, antischistosomal
5-{[(4-Chlorophenyl)sulfanyl]methyl}-2-methylpyrazolo[1,5-a]pyrimidin-7-ol Pyrazolo[1,5-a]pyrimidin-7-ol 2-Methyl [(4-Chlorophenyl)sulfanyl]methyl 307.8 Not reported (structural analog with hydroxyl group)
3-(4-Chlorophenyl)-2-methyl-5-{[(4-methylphenyl)sulfanyl]methyl}pyrazolo[1,5-a]pyrimidin-7(4H)-one Pyrazolo[1,5-a]pyrimidin-7-one 4-Chlorophenyl [(4-Methylphenyl)sulfanyl]methyl ~428.9 (estimated) Potential kinase inhibition (hypothetical)

Key Observations:

Core Heterocycle Variations: The pyrazolo[1,5-a]pyrazine core (target compound) differs from pyrazolo[1,5-a]pyrimidine derivatives in electronic properties.

Halogen Effects: Bromine (Br) in the target compound’s benzyl group increases lipophilicity and steric bulk compared to fluorine (F) or chlorine (Cl) analogs (e.g., ). This may enhance membrane permeability but reduce metabolic stability .

Functional Group Modifications :

  • Sulfanyl (-S-) groups (common in all compounds) may act as hydrogen-bond acceptors or participate in covalent interactions with target proteins.
  • Hydroxyl (-OH) or ketone (-one) groups in analogs (e.g., and ) improve solubility but may increase susceptibility to oxidative metabolism .

Biological Activity Trends: Pyrazolo[1,5-a]pyrimidines with trifluoromethyl (CF₃) or dichlorophenyl groups () exhibit antitrypanosomal activity, suggesting halogen positioning impacts target affinity . Substituted pyrazolo[1,5-a]pyrazines (e.g., ) are investigated as ROS1 kinase inhibitors, highlighting the scaffold’s versatility in medicinal chemistry .

Biological Activity

The compound 4-{[(3-bromophenyl)methyl]sulfanyl}-2-(4-chlorophenyl)pyrazo[1,5-a]pyrazine is a member of the pyrazole family, which has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews the biological activity associated with this compound, focusing on its anticancer properties, mechanisms of action, and other relevant pharmacological effects.

Chemical Structure and Properties

The compound consists of a pyrazolo[1,5-a]pyrazine core modified with a bromophenyl methylsulfanyl group and a chlorophenyl substituent. Its unique structure contributes to its biological activity, particularly in targeting various cellular pathways.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazolo[1,5-a]pyrazine derivatives. For instance, compounds featuring similar structural motifs have demonstrated significant cytotoxic effects against various cancer cell lines.

Case Studies

  • Cytotoxicity Assays : In vitro assays using the MTT method showed that pyrazolo[1,5-a]pyrazine derivatives exhibit potent cytotoxicity against breast cancer cell lines (e.g., MDA-MB-231). The results indicated that certain derivatives significantly inhibited cell viability compared to control groups .
  • Mechanisms of Action : Research indicates that these compounds may induce apoptosis through pathways involving caspases and promote autophagy in cancer cells. For example, one study demonstrated that a related compound increased the expression of pro-apoptotic proteins while suppressing anti-apoptotic factors .
  • Enzymatic Inhibition : Pyrazolo[1,5-a]pyrazines have been shown to inhibit specific kinases involved in cancer progression. This inhibition can disrupt signaling pathways critical for tumor growth and survival .

Pharmacological Activities

Beyond anticancer effects, pyrazolo[1,5-a]pyrazines have exhibited a range of other biological activities:

  • Anti-inflammatory Effects : Some derivatives have shown promise in reducing inflammation by inhibiting pro-inflammatory cytokines and mediators .
  • Antimicrobial Properties : Certain compounds within this class have demonstrated antimicrobial activity against various pathogens, suggesting potential applications in treating infections .
  • Antioxidant Activity : The ability to scavenge free radicals has been noted in several studies, indicating that these compounds might contribute to reducing oxidative stress in biological systems .

Data Summary

The following table summarizes key findings from recent research regarding the biological activities of pyrazolo[1,5-a]pyrazine derivatives:

Activity TypeObserved EffectsReference
AnticancerSignificant cytotoxicity against MDA-MB-231 cells
Apoptosis InductionIncreased caspase activity and pro-apoptotic factors
Enzymatic InhibitionInhibition of specific kinases
Anti-inflammatoryReduction in pro-inflammatory cytokines
AntimicrobialEffective against various bacterial strains
AntioxidantScavenging of free radicals

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